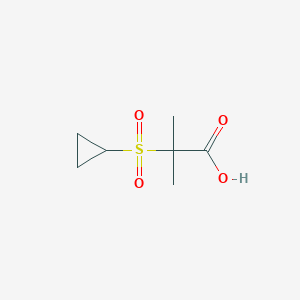

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropanesulfonyl chloride, a compound related to the one you’re asking about, is a colorless liquid used in the synthesis of certain derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .

Synthesis Analysis

While specific synthesis methods for “2-(Cyclopropanesulfonyl)-2-methylpropanoic acid” are not available, cyclopropanesulfonyl chloride can be used in the synthesis of various compounds .

Molecular Structure Analysis

The structure of a related compound, 2-(cyclopropanesulfonyl)benzoic acid, includes a total of 26 bonds, 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .

Applications De Recherche Scientifique

Applications in Polymer Chemistry

- Properties and Preparation of AMPS : 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is closely related to 2-acrylamido-2-methylpropane sulfonic acid (AMPS). AMPS is notable for its heat resistance, salt tolerance, and shear resistance. These properties make it valuable in oil-gas exploitation, water treatment, coatings, and biological drugs (Zhang Hong, 2006).

Analytical Chemistry Applications

- Separation of Rare Earth Elements : A mixture involving a derivative of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid, specifically 2-hydroxy-2-methylpropanoic acid (HIBA), has been used effectively for the separation of rare earth elements like yttrium and dysprosium in high-performance liquid chromatography (Haizhou Wu et al., 1999).

Material Science and Engineering

Cyclization in Polymer Testing : The cyclization mechanism of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid), a polymer related to 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid, has been studied for its thermal oxidative stabilization. This research is significant for the production of carbon fibers from PAN copolymers (Zhipeng He et al., 2020).

Polyelectrolyte Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid), a polyelectrolyte related to 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid, has seen use in industrial applications. Its synthesis via reversible addition fragmentation chain transfer (RAFT) polymerization has been reported, highlighting its versatility in creating homopolymers and block copolymers (Caroline P Bray et al., 2017).

Catalysis and Chemical Reactions

Hydrosulfonylation Reactions : The hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, involving compounds structurally similar to 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid, has been explored. This reaction provides insights into the synthesis of various chemical compounds (Maozhong Miao et al., 2016).

Supercapacitor Development : In the field of energy storage, a novel graphitic oxide/polypyrrole/2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid composite has been developed for supercapacitor applications, showcasing the utility of compounds related to 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid in energy storage technologies (Sibel Yazar & G. Atun, 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropylsulfonyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBDENKOGOQAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)